methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorinated naphthyridine core, which contributes to its distinctive chemical properties and reactivity.
Scientific Research Applications
Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the difluoro groups: This step may involve the use of difluoromethylation reagents under specific conditions to ensure selective fluorination.
Acylation and esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the difluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The difluorinated naphthyridine core is likely to play a crucial role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate: can be compared with other difluorinated naphthyridine derivatives.
Other fluorinated benzoate esters: These compounds share some structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the difluorinated naphthyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4/c1-31-22(30)12-2-4-13(5-3-12)25-18(28)11-27-9-8-17-14(10-27)21(29)19-15(23)6-7-16(24)20(19)26-17/h2-7H,8-11H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSKPFSBATSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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